molecular formula C16H9BrClNOS2 B6039472 3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B6039472
M. Wt: 410.7 g/mol
InChI Key: UIMOYXHAVRPBAF-ZSOIEALJSA-N
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Description

3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core with a thioxo group at position 2. The compound is substituted at position 3 with a 3-bromophenyl group and at position 5 with a (4-chlorophenyl)methylene moiety. Rhodanine derivatives are widely studied for their biological activities, including photosynthesis inhibition, antimicrobial properties, and cytotoxicity . The presence of halogen atoms (Br and Cl) enhances lipophilicity, which is critical for membrane permeability and target binding .

Properties

IUPAC Name

(5Z)-3-(3-bromophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNOS2/c17-11-2-1-3-13(9-11)19-15(20)14(22-16(19)21)8-10-4-6-12(18)7-5-10/h1-9H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMOYXHAVRPBAF-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 3-bromobenzaldehyde with 4-chlorobenzylidene thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Activity:
Thiazolidinone derivatives are noted for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and melanoma (B16-F10) cells. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance biological activity. For example, the introduction of halogen substituents has been shown to increase potency .

Antimicrobial Properties:
In addition to anticancer activity, thiazolidinones have demonstrated antimicrobial effects. Studies have reported that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting cellular processes in pathogens.

Case Studies

  • Anticancer Efficacy:
    A study by Venepally et al. (2018) evaluated the anticancer activity of various thiazolidinone derivatives against multiple cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
  • Antimicrobial Activity:
    Research conducted by Foroughifar et al. (2023) explored the antimicrobial efficacy of thiazolidinone derivatives against common bacterial strains. The findings revealed that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to their unsubstituted counterparts .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

The substitution pattern of halogens significantly influences biological activity. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Activities References
Target Compound 3-Bromophenyl (3), 4-Cl-benzylidene (5) Likely high lipophilicity; potential PET inhibition (predicted)
(5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Cl-benzylidene (5) IC₅₀ = 1.3 μmol/L (antialgal activity)
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Br-benzylidene (5) IC₅₀ = 3.0 μmol/L (PET inhibition)
(5Z)-5-(3-Hydroxy-4-methoxybenzylidene)-... 3-OH, 4-OCH₃ (aromatic) Lower lipophilicity; reduced activity
  • Halogen Position : The target compound’s 3-bromophenyl group introduces steric and electronic effects distinct from para-substituted analogues. Para-substituted halogens (e.g., 4-Cl or 4-Br) enhance planarity and optimize interactions with hydrophobic pockets in biological targets . Meta-substitution (3-Br) may reduce binding efficiency in some cases but improve selectivity.

Compounds with Heterocyclic or Bulky Substituents

Compound Name Substituents (Position) Key Properties/Activities References
3-(Adamantan-1-yl)-... (5c) Adamantyl (3), pyrazolyl (5) Cytotoxic (IC₅₀ ~10–100 μM vs. cancer cells)
5-[(3-(4-Chlorophenyl)-1-phenyl-pyrazol-4-yl)methylene] Pyrazolyl (5), phenylethyl (3) Structural complexity; untested activity
5-(2-Methoxybenzylidene)-3-phenyl-... (I) 2-OCH₃-benzylidene (5), phenyl (3) Crystallized; hydrogen-bonding patterns
  • Biological Activity : Bulky substituents (e.g., adamantyl) improve cytotoxicity but may reduce solubility. The target compound’s simpler halogenated structure balances lipophilicity and synthetic accessibility.
  • Crystallography : Compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl-... (I) exhibit defined hydrogen-bonding networks, which stabilize crystal structures . The target compound’s bromo and chloro groups likely favor similar intermolecular interactions.

Biological Activity

3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is C16H10BrClN2OSC_{16}H_{10}BrClN_2OS. The compound features a thiazolidinone core, which is known for its versatility in medicinal chemistry.

PropertyValue
Molecular Weight373.68 g/mol
CAS Number40747-64-6
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analyses suggest that the presence of halogen substituents on the phenyl rings enhances cytotoxicity against various cancer cell lines.

  • Case Study : A derivative with a similar structure demonstrated an IC50 value of 1.61 µg/mL against human cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been explored extensively. In a study evaluating several thiazolidinones, it was found that compounds exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)
4a100
4e200

These findings suggest that modifications to the thiazolidinone scaffold can lead to improved antimicrobial efficacy .

Anti-inflammatory and Analgesic Effects

Thiazolidinones have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For example, certain analogs have shown significant analgesic activity in animal models, suggesting potential therapeutic applications in pain management .

The biological activity of 3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Inhibition of Enzymatic Activity : Targeting enzymes involved in inflammation and microbial metabolism.
  • Cell Cycle Arrest : Preventing cell division in rapidly proliferating cancer cells.

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